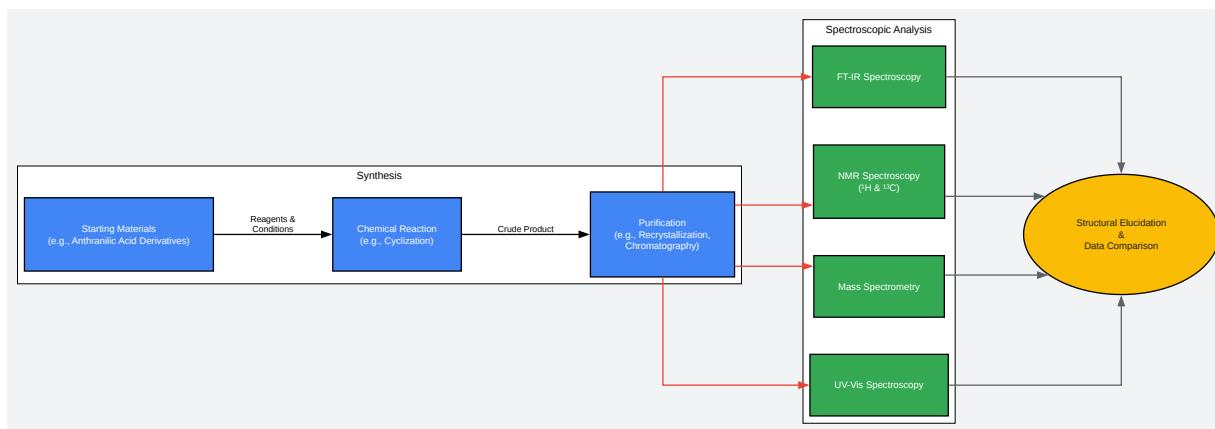


A Spectroscopic Comparison of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest


Compound Name:	<i>Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate</i>
Cat. No.:	B123697

[Get Quote](#)

This guide provides a detailed spectroscopic comparison of various derivatives of **Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate**. The quinazoline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[1\]](#)[\[2\]](#) Understanding the spectroscopic characteristics of these compounds is crucial for their synthesis, characterization, and the development of new therapeutic agents. This guide summarizes key data from ^1H NMR, ^{13}C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy to facilitate objective comparison.

Experimental Workflow for Synthesis and Characterization

The general procedure for the synthesis and subsequent spectroscopic analysis of quinazoline derivatives typically follows a structured workflow. The diagram below illustrates the key stages, from the initial reaction of starting materials to the comprehensive characterization of the final products using various spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of quinazoline derivatives.

^1H and ^{13}C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the ^1H and ^{13}C

NMR data for a selection of quinazolinone derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for Quinazolinone Derivatives (in DMSO-d_6)

Compound	H-2 (δ , ppm)	H-5 (δ , ppm)	H-7 (δ , ppm)	H-8 (δ , ppm)	Aromatic Protons (δ , ppm)	Other Signals (δ , ppm)	Reference
6-nitro-4-(4-acetylphenylamino)quinazoline	8.50 (s)	8.74 (s)	9.59 (d, J=2.46)	8.50 (d, J=9.16)	7.89-8.03 (m, 5H)	10.50 (s, NH), 2.56 (s, CH ₃)	[3]
6-nitro-4-(4-(4-chlorobenzoyl)phenylamino)quinazoline	8.19 (m)	8.83 (s)	9.87 (d, J=6.3)	8.59 (d, J=8.03)	7.36-8.19 (m, 9H)	11.31 (s, NH)	[3]
N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-carbothiohydrazide	8.29 (s)	8.75 (s)	9.67 (d, J=2.45)	8.56 (d, J=9.16)	7.91-8.04 (m, 4H)	10.50 (s, NH), 10.22 (s, NH), 8.04 (s, NH ₂), 2.33 (s, CH ₃)	[3]
1-(4-chlorophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinolin-2-yl)methyl)amino)propan-1-ol	-	7.65 (d, J=7.2)	7.86 (s)	8.12 (d, J=7.2)	7.28-7.55 (m, 9H)	8.70 (s, NH), 6.48 (s, NH), 3.46 (t, 2H), 3.28 (t, 2H)	[4]

uinazolin-
2-
yl)thio)et
hyl)urea

1-(4-						
bromoph						
enyl)-3-						
(2-((4-					8.96 (s,	
oxo-3-					NH), 6.66	
phenyl-	7.64 (d,	7.83 (s)	8.10 (s)	7.31-7.51	(s, NH),	[4]
3,4-	J=7.2)			(m, 10H)	3.46 (t,	
dihydroq					2H), 3.28	
uinazolin-					(t, 2H)	
2-						
yl)thio)et						
hyl)urea						

Table 2: ^{13}C NMR Spectroscopic Data for Quinazolinone Derivatives (in DMSO-d₆)

Compound	C=O (δ , ppm)	Quinazoline Carbons (δ , ppm)	Aromatic Carbons (δ , ppm)	Other Signals (δ , ppm)	Reference
6-nitro-4-(4-acetylphenylamino)quinazoline	197.0	158.8, 157.6, 153.3, 145.0, 127.0, 121.8, 121.2, 114.9	143.5, 132.6, 129.9, 129.3	26.9 (CH ₃)	[3]
6-nitro-4-(4-(4-chlorobenzoyl)phenylamino)quinazoline	188.0	157.8, 153.6, 145.2, 127.3, 123.2, 122.1, 121.4	142.4, 139.8, 135.4, 134.2, 133.2, 131.0, 130.1, 129.9, 129.4	-	[3]
N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-carbothiohydrazide	179.2 (C=S)	158.9, 157.9, 153.4, 144.9, 127.0, 122.3, 121.2, 114.8	147.9, 139.9, 133.7, 129.9, 127.3	14.2 (CH ₃)	[3]
1-(4-chlorophenyl)-3-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethylurea	161.3, 155.6	157.5, 147.9, 127.0, 126.8, 126.4, 120.0	139.9, 136.5, 135.3, 131.3, 129.9, 128.9, 127.9, 125.2, 120.3, 119.9	38.5, 33.0	[4]

1-(4-bromophenyl)-				
-3-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethylurea	161.3, 155.6	157.5, 147.8, 127.0, 126.6, 126.4, 120.0	140.4, 136.5, 135.3, 131.8, 130.3, 129.9, 128.3, 120.1	38.4, 33.0 [4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption frequencies (ν) in cm^{-1} for key functional groups in quinazolinone derivatives.

Table 3: Key IR Absorption Frequencies for Quinazolinone Derivatives (KBr, cm^{-1})

Compound	v(N-H)	v(C=O)	v(C=N) / v(C=C)	Other Key Bands	Reference
6-nitro-4-(4-acetylphenylamino)quinazoline	3231	1662	-	-	[3]
6-nitro-4-(4-(4-chlorobenzoyl)phenylamino)quinazoline	3332	1664	-	-	[3]
N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-ylcarbothiohydrazide	3410, 3367 (NH ₂), 3263, 3174	- (C=S)	-	-	[3]
1-(4-chlorophenyl)-3-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)ethyl)urea	3327	1692, 1640	1599, 1551	3060, 2927 (C-H)	[4]
1-(4-bromophenyl)-3-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)ethyl)urea	3325	1688, 1642	1599, 1551	3065, 2927 (C-H)	[4]

(E)-4-Oxo-				
3,4-				
dihydroquina	3173 (amide	1678	-	3280 (oxime
zoline-2-	N-H)			O-H), 2876 [5]
carbaldehyde				(oxime C-H)
Oxime				

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and confirming the structure of the compound.

Table 4: Mass Spectrometry Data for Quinazolinone Derivatives

Compound	Molecular Formula	Calculated M.W.	Molecular Ion Peak (m/z)	Key Fragments (m/z)	Reference
6-nitro-4-(4-acetylphenylamino)quinazoline	C ₁₆ H ₁₂ N ₄ O ₃	308.30	309.1 [M+1] ⁺	-	[3]
6-nitro-4-(4-(4-chlorobenzoyl)phenylamino)quinazoline	C ₂₃ H ₁₅ ClN ₄ O ₃	430.85	429.15 [M-1] ⁺	-	[3]
N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-carbothiohydrazide	C ₁₇ H ₁₅ N ₇ O ₂ S	381.41	381.75	-	[3]
(E)-2-methyl-3-((1-(naphthalen-1-yl)ethylidene)amino)quinazolin-4(3H)-one	C ₂₁ H ₁₈ N ₃ O	328.0	328	-	[1]

1-(4-chlorophenyl)-3-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethylurea	<chem>C23H19ClN4O2S</chem>	450.94	450.33 [M] ⁺	-	[4]
---	----------------------------	--------	-------------------------	---	---------------------

1-(4-bromophenyl)-3-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethylurea	<chem>C23H19BrN4O2S</chem>	495.40	495.41 [M] ⁺	-	[4]
--	----------------------------	--------	-------------------------	---	---------------------

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Quinazoline derivatives typically exhibit two main absorption bands.[\[6\]](#) The shorter wavelength band (240–300 nm) is generally attributed to $\pi \rightarrow \pi^*$ transitions in the aromatic system, while the longer wavelength band (310–425 nm) is often due to $n \rightarrow \pi^*$ transitions.[\[6\]](#)[\[7\]](#) The exact position and intensity of these bands can be influenced by the nature and position of substituents on the quinazoline ring.[\[6\]](#) For instance, theoretical studies have shown that substitutions can significantly shift the absorption peaks, which is relevant for applications like sunscreens.[\[8\]](#)

Table 5: UV-Visible Absorption Maxima (λ_{max}) for Selected Quinazoline Derivatives

Compound Type	Solvent	λ _{max} Band 1 (nm) (Transition)	λ _{max} Band 2 (nm) (Transition)	Reference
General Quinazoline Derivatives	Acetonitrile	240–300 (π → π)	310–425 (n → π)	[6]
Quinazolinone Derivatives	Water/DMSO	210–285 (π → π)	285–320 (n → π)	[7]
2-(2-hydroxy-3-ethoxyphenyl)-3-H-quinazolin-4-one (HQ)	THF (Theoretical)	277	-	[8]
Sulfur-Substituted HQ (HQS)	THF (Theoretical)	326	-	[8]
Selenium-Substituted HQ (HQSe)	THF (Theoretical)	354	-	[8]

Experimental Protocols

General Synthesis: The synthesis of quinazolinone derivatives often involves multi-component reactions. A common method is the one-pot reaction of a 2-aminobenzophenone derivative, an aromatic aldehyde, and an ammonium acetate source.^[6] Another approach involves the reaction of anthranilic acid with primary amines in the presence of formaldehyde and ethanol.^[2] The resulting crude product is typically purified by recrystallization from a suitable solvent like ethanol or by column chromatography.^{[3][4]}

Spectroscopic Analysis:

- NMR Spectra:** ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies like 400 or 500 MHz.^{[4][9]} Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds.^{[3][4]} Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

- IR Spectra: Infrared spectra are commonly obtained using the KBr pellet method on an FT-IR spectrophotometer.[3][5]
- Mass Spectra: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used to obtain mass spectra.[1][3]
- UV-Vis Spectra: Absorption spectra are recorded using a UV-Vis spectrophotometer in a suitable solvent such as acetonitrile, water, or DMSO at specific concentrations.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO] and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. rjptonline.org [rjptonline.org]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Spectroscopic Comparison of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123697#spectroscopic-comparison-of-ethyl-3-4-dihydro-4-oxoquinazoline-6-carboxylate-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com